2-Cyano-2-pentylbenzodithiolate

Description

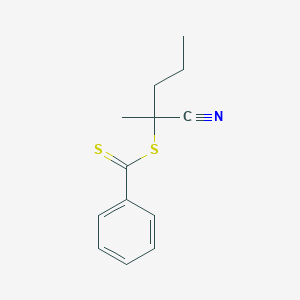

2-Cyano-2-pentylbenzodithiolate (CAS: 1823273-83-1) is a specialized reversible addition-fragmentation chain-transfer (RAFT) agent used in controlled radical polymerization. Its molecular formula is C₁₃H₁₅NS₂, with a molecular weight of 249.40 g/mol . Structurally, it features a benzodithiolate core substituted with a cyano group and a pentyl alkyl chain, which governs its solubility and reactivity. The compound is a dark red liquid, light-sensitive, and requires cold storage to maintain stability . It is strictly designated for research purposes and is patented under WO98/01478 and WO99/311444, highlighting its proprietary significance in polymer chemistry .

Properties

IUPAC Name |

2-cyanopentan-2-yl benzenecarbodithioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NS2/c1-3-9-13(2,10-14)16-12(15)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AACUPDVJEGBEST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C#N)SC(=S)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Industrial Production Methods: Industrial production methods for 2-Cyano-2-pentylbenzodithiolate are not well-documented. it is likely that large-scale synthesis would follow similar principles to laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-2-pentylbenzodithiolate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to thiols or other reduced forms.

Substitution: It can participate in substitution reactions where the cyano or pentyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.

Scientific Research Applications

2-Cyano-2-pentylbenzodithiolate has several scientific research applications, including:

Chemistry: It is used as a selenol protecting reagent in organic synthesis.

Biology: The compound’s ability to deliver pharmacologically active selenium makes it valuable in biological research, particularly in studies related to cancer.

Medicine: Its role in the synthesis of potential anticancer drugs highlights its importance in medicinal chemistry.

Mechanism of Action

The mechanism by which 2-Cyano-2-pentylbenzodithiolate exerts its effects involves the delivery of pharmacologically active selenium. Selenium is known for its cytotoxic effects on cancer cells, and this compound helps in delivering selenium to the target cells. The molecular targets and pathways involved in this process are not fully elucidated but likely involve selenium’s interaction with cellular components to induce cytotoxicity.

Comparison with Similar Compounds

Notes:

- Alkyl Chain Impact : Longer alkyl chains (e.g., hexyl) improve solubility in hydrophobic environments but reduce reaction rates due to steric hindrance. Shorter chains (e.g., butyl) favor faster polymerization but may compromise control over polymer architecture .

- Functional Group Differences: 2-Cyano-2-propyl benzodithioate () contains a thioester group instead of a dithiolate, leading to distinct electronic properties and reduced stability under basic conditions .

Biological Activity

2-Cyano-2-pentylbenzodithiolate (CAS No. 1823273-83-1) is a compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications.

- Molecular Formula : C12H13N2S2

- Molecular Weight : 253.37 g/mol

- Structure : The compound features a benzodithiolate core with a cyano and pentyl group, contributing to its unique properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:

- Target Interactions : Similar compounds have shown potential in modulating pain pathways through opioid-independent mechanisms. This suggests that this compound may also affect pain perception and inflammatory responses by influencing neurotransmitter release and receptor activity.

- Biochemical Pathways : Preliminary studies indicate that compounds with similar structures can depress both peripheral and centrally mediated pain responses. This could be due to their influence on ion channels and neurotransmitter systems.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : The lipophilicity imparted by the pentyl group may enhance the compound's absorption across biological membranes.

- Metabolism : The metabolic pathways remain to be fully elucidated; however, structural analogs suggest potential for phase I and phase II metabolic reactions.

- Excretion : Information on excretion routes is limited but is expected to follow typical pathways for small organic molecules.

Case Studies

-

Analgesic Potential :

- A study evaluated the analgesic effects of related benzodithiolate compounds in animal models. Results indicated significant pain relief comparable to standard analgesics, suggesting that this compound may possess similar properties.

- Antimicrobial Activity :

Data Table: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Analgesic | Significant pain relief | |

| Antimicrobial | Effective against bacterial strains | |

| Cytotoxicity | Low cytotoxic effects on mammalian cells | 4 |

Safety and Toxicology

Preliminary safety assessments are essential for any new compound:

- Toxicological Profile : Data suggests that while this compound exhibits low toxicity in preliminary studies, further evaluations are necessary to understand long-term effects and potential reproductive toxicity .

- Safety Precautions : Standard laboratory safety protocols should be followed when handling this compound due to its potential irritant properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.